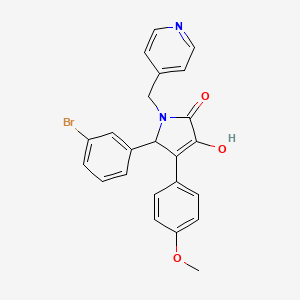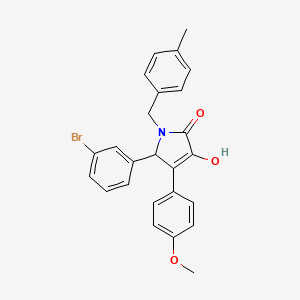
5-(3-bromophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(4-methylbenzyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromophenyl, methoxyphenyl, and methylphenyl groups attached to a dihydropyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylboronic acid, 4-methoxybenzaldehyde, and 4-methylbenzylamine.
Formation of Intermediates: The initial steps involve the formation of intermediates through reactions like Suzuki coupling, aldol condensation, and reductive amination.
Cyclization: The key step involves cyclization to form the dihydropyrrolone core, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the dihydropyrrolone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Similar Compounds
5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the methylphenyl group, which may affect its reactivity and biological activity.
5-(3-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-THIONE: Contains a thione group instead of a carbonyl group, which can alter its chemical properties.
Properties
Molecular Formula |
C25H22BrNO3 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H22BrNO3/c1-16-6-8-17(9-7-16)15-27-23(19-4-3-5-20(26)14-19)22(24(28)25(27)29)18-10-12-21(30-2)13-11-18/h3-14,23,28H,15H2,1-2H3 |
InChI Key |
GPWYQYPXKKGLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=C(C=C3)OC)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


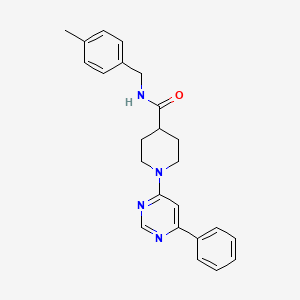
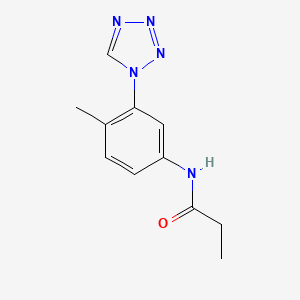
![2-[(1H-indol-3-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11272233.png)
![3-(Benzylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11272234.png)
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11272238.png)
![3-(2-methylphenyl)-5-[3-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11272258.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide](/img/structure/B11272266.png)
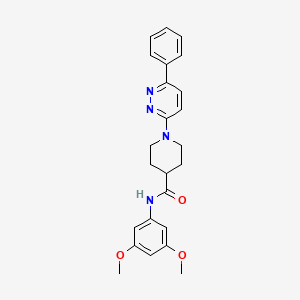
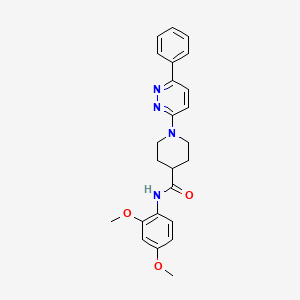
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11272275.png)
![5-allyl-N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11272283.png)

![2-cyclohexyl-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B11272297.png)
